molecular formula C7H2F4N2O3 B12668943 Tetrafluoro-2-nitrobenzamide CAS No. 16583-07-6

Tetrafluoro-2-nitrobenzamide

Cat. No.: B12668943
CAS No.: 16583-07-6
M. Wt: 238.10 g/mol
InChI Key: QLCBLSVMVBYKEZ-UHFFFAOYSA-N
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Description

Tetrafluoro-2-nitrobenzamide is an organic compound characterized by the presence of four fluorine atoms and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrafluoro-2-nitrobenzamide typically involves the nitration of tetrafluorobenzamide. One common method includes the reaction of tetrafluorobenzamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow reactors to enhance the efficiency and safety of the nitration process. This method allows for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrafluoro-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: Tetrafluoro-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Tetrafluoro-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrafluoro-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrafluoro-2-nitrobenzamide is unique due to the combination of its nitro and tetrafluoro groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in fields requiring high chemical stability and specific reactivity patterns.

Properties

CAS No.

16583-07-6

Molecular Formula

C7H2F4N2O3

Molecular Weight

238.10 g/mol

IUPAC Name

2,3,4,5-tetrafluoro-6-nitrobenzamide

InChI

InChI=1S/C7H2F4N2O3/c8-2-1(7(12)14)6(13(15)16)5(11)4(10)3(2)9/h(H2,12,14)

InChI Key

QLCBLSVMVBYKEZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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